molecular formula C6H10N4O2 B10752205 2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid CAS No. 16662-56-9

2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid

Cat. No.: B10752205
CAS No.: 16662-56-9
M. Wt: 170.17 g/mol
InChI Key: OTXNLKCKMZUQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid typically involves the reaction of hydrazine with an appropriate imidazole derivative. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of hydrazine derivatives .

Scientific Research Applications

2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can form complexes with metal ions, which may enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 3-(1H-Imidazol-4-yl)propanoic acid
  • 3-(Imidazol-4(5)-yl)propanoic acid

Uniqueness

2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid is unique due to the presence of the hydrazinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with various molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

16662-56-9

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H10N4O2/c7-10-5(6(11)12)1-4-2-8-3-9-4/h2-3,5,10H,1,7H2,(H,8,9)(H,11,12)

InChI Key

OTXNLKCKMZUQKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.